molecular formula C10H13ClFN B595284 (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride CAS No. 1364890-61-8

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Cat. No.: B595284
CAS No.: 1364890-61-8
M. Wt: 201.669
InChI Key: IXZAULRSYOOKSM-HNCPQSOCSA-N
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Description

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-pyrrolidine.

    Reaction Conditions: The key step involves the condensation of 3-fluorobenzaldehyde with ®-pyrrolidine under acidic conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield ®-2-(3-Fluorophenyl)pyrrolidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Fluorophenyl)pyrrolidine Hydrochloride
  • 3-(3-Fluorophenyl)pyrrolidine Hydrochloride

Uniqueness

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is unique due to its specific stereochemistry and the position of the fluorophenyl group. This configuration can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZAULRSYOOKSM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679944
Record name (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252555-54-7
Record name (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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